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Compound of Interest

Compound Name: Captopril EP Impurity J

Cat. No.: B121658

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the European Pharmacopoeia (Ph.
Eur.) Chemical Reference Substance (CRS) for Captopril. It outlines the official analytical
procedures mandated by the Ph. Eur. monograph 1079, offering detailed experimental
protocols and specifications essential for the quality control, development, and research of
Captopril-containing pharmaceutical products.

Introduction to Ph. Eur. Reference Standards

The European Pharmacopoeia establishes legally binding quality standards for medicines and
their ingredients. A Chemical Reference Substance (CRS) is a highly characterized material
supplied by the European Directorate for the Quality of Medicines & HealthCare (EDQM). It is
provided for use in tests and assays as prescribed in the official monographs to ensure the
identity, purity, and quality of pharmaceutical substances. The Captopril CRS is the primary
comparator against which a test sample of Captopril must be evaluated.

Captopril CRS: Core Characteristics

The official Ph. Eur. reference standard for Captopril is essential for performing the tests
described in monograph 1079.[1][2] Key identifying information for this standard is summarized
below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b121658?utm_src=pdf-interest
https://crs.edqm.eu/db/4DCGI/web_catalog_CRS.pdf
https://crs.edqm.eu/db/4DCGI/View=C0430000
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Description Source
Official Name Captopril CRS [2][3]
Catalogue Code C0430000 [11[2][3]

EDQM (European Directorate

Issuing Authority for the Quality of Medicines &
HealthCare)

CAS Registry No. 62571-86-2 [2]

Chemical Formula CoH1s5NOsS [4]

Molecular Weight 217.3 [4]

(2S)-1-[(2S)-2-Methyl-3-
Chemical Name sulfanylpropanoyl]pyrrolidine- [4]

2-carboxylic acid

Storage +5°C = 3°C [1][2]

Analytical Procedures and Specifications from Ph.
Eur. Monograph 1079

The following sections detail the mandatory tests, experimental protocols, and acceptance
criteria for Captopril as specified in the European Pharmacopoeia.

Identification

The primary identification of Captopril relies on infrared (IR) absorption spectrophotometry, with
specific optical rotation serving as a confirmatory test.

This test provides a definitive identification of the Captopril substance by comparing its infrared
spectrum to that of the official Captopril CRS.

o Experimental Protocol:

o Independently prepare discs of the Captopril test substance and the Captopril CRS,
typically using potassium bromide (KBr).
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o Record the infrared absorption spectra for both samples over the appropriate wavelength
range.

o Compare the spectra.

o Acceptance Criterion: The infrared absorption spectrum of the test substance must be
concordant with the spectrum obtained from Captopril CRS.[4][5]

This test confirms the stereospecific identity of the Captopril molecule.

o Experimental Protocol:

o Accurately weigh and dissolve 0.250 g of the substance (on a dried basis) in anhydrous
ethanol.

o Dilute the solution to 25.0 mL with the same solvent.
o Measure the optical rotation of the solution using a calibrated polarimeter.

o Acceptance Criterion: The specific optical rotation must be between —127° and —132°
(calculated on the dried substance).[4][5]

Physicochemical Tests

These tests evaluate the physical and chemical properties of the Captopril substance.
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Experimental Acceptance
Test Method (Ph. Eur.) L
Protocol Summary  Criteria
Dissolve 0.5 g in 25
Appearance of mL of carbon dioxide- Solution S is clear and
_ 221&222
Solution free water to prepare colourless.[4][5]
Solution S.
Measure the pH of
pH 2.2.3 _ 2.0to 2.6.[4][5]
Solution S.
Dry 1.000 g of the
] substance under high Not more than 1.0 per
Loss on Drying 2.2.32
vacuum at 60 °C for 3 cent.[4]
hours.
Determine on 1.0 g of Not more than 0.2 per
Sulphated Ash 2.4.14

the substance. cent.[4]

Test for Related Substances

This high-performance liquid chromatography (HPLC) method is crucial for controlling
impurities in the Captopril substance. Several Ph. Eur. reference standards for specific
impurities (e.g., Impurity B, C, D, E) are required for system suitability and peak identification.

[4]
o Experimental Protocol:

o Mobile Phase (Solvent Mixture): Prepare a mixture of phosphoric acid, acetonitrile R1, and
water in the ratio of 0.8:100:900 (V/VIV).[4]

o Test Solution: Dissolve 0.125 g of the Captopril substance in the solvent mixture and dilute
to 25.0 mL.[4]

o Reference Solution Preparation: Prepare a series of reference solutions containing the
Captopril CRS and specified impurity CRSs (A, B, C, D, E) according to the detailed
instructions in the monograph to be used for system suitability and impurity identification.

[4]
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o Chromatographic System:

» Column: A suitable stainless steel column (details often specified in the monograph,
e.g., octylsilyl silica gel for chromatography R, 5 pm, 0.125 m x 4 mm).[5]

» Flow Rate: 1.5 mL/min.[4]
» Detection: Spectrophotometer at 210 nm.[4]
» Injection Volume: 25 pL.[4]

o Procedure: Inject the test and reference solutions and record the chromatograms. Identify
the peaks corresponding to impurities based on the chromatograms of the reference
solutions.

o System Suitability: The monograph specifies resolution requirements between impurity
peaks and the main Captopril peak. For instance, the relative retention of key impurities are
approximately: Impurity C (0.6), Impurity D (0.8), Impurity E (0.9), Impurity B (1.3), and
Impurity A (1.7), relative to Captopril (retention time = 15 min).[4]

o Acceptance Criteria: The monograph provides specific limits for named and unnamed
impurities, which should not be exceeded.

Click to download full resolution via product page

Workflow for the Captopril Related Substances Test.

Assay (Potentiometric Titration)
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The assay determines the potency of the Captopril substance. The method is based on the
oxidation of the thiol group in Captopril by iodine.

 Principle: Captopril's thiol (-SH) group is quantitatively oxidized by a standardized iodine
solution. The endpoint of the titration is determined potentiometrically, which detects the
sharp change in potential when excess iodine appears in the solution.

o Experimental Protocol:

o Sample Preparation: Accurately weigh and dissolve 0.150 g of the Captopril substance in
30 mL of water.

o Titration: Titrate the solution with 0.05 M iodine.

o Endpoint Detection: Determine the endpoint potentiometrically using a combined platinum
electrode.

o Calculation: Use the volume of titrant consumed to calculate the percentage content of
Captopril. 1 mL of 0.05 M iodine is equivalent to 21.73 mg of CoH15NOsS.[4]

o Acceptance Criterion: The content of Captopril must be between 98.0 per cent and 101.5 per
cent, calculated on the dried substance.[4]
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Workflow for the Assay of Captopril by Potentiometric Titration.

Conclusion

The European Pharmacopoeia Captopril CRS is the indispensable benchmark for ensuring the
quality of Captopril active pharmaceutical ingredient. Adherence to the analytical procedures
detailed in monograph 1079, including identification, purity, and assay tests, is mandatory for
demonstrating compliance. Proper use of the CRS in these validated methods provides the
highest level of scientific and regulatory assurance for researchers and manufacturers,

ultimately safeguarding patient health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the European Pharmacopoeia
Reference Standard for Captopril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121658#european-pharmacopoeia-reference-
standard-for-captopril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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